molecular formula C15H24N4O2 B14685539 2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate CAS No. 29168-93-2

2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate

Cat. No.: B14685539
CAS No.: 29168-93-2
M. Wt: 292.38 g/mol
InChI Key: HLZQRHRULZYFOV-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate is an organic compound with the molecular formula C15H24N4O2. This compound is known for its unique structure, which includes a diethylaminoethyl group and a dimethyltriazene moiety attached to a benzoate ester. It has various applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate typically involves the esterification of 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate involves its interaction with specific molecular targets, such as sodium channels in nerve cells. By binding to these channels, the compound can inhibit the transmission of nerve impulses, leading to its anesthetic effects. The dimethyltriazene moiety may also contribute to its biological activity by interacting with DNA or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate is unique due to its combination of a diethylaminoethyl group and a dimethyltriazene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .

Properties

CAS No.

29168-93-2

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-(dimethylaminodiazenyl)benzoate

InChI

InChI=1S/C15H24N4O2/c1-5-19(6-2)11-12-21-15(20)13-7-9-14(10-8-13)16-17-18(3)4/h7-10H,5-6,11-12H2,1-4H3

InChI Key

HLZQRHRULZYFOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=NN(C)C

Origin of Product

United States

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